molecular formula C28H22N2O3 B11099839 4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(5-methyl-1,3-benzoxazol-2-yl)phenol

4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(5-methyl-1,3-benzoxazol-2-yl)phenol

Cat. No.: B11099839
M. Wt: 434.5 g/mol
InChI Key: PQDNFSRPUPGFFE-UHFFFAOYSA-N
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Description

4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of benzyl, phenyl, and benzooxazolyl groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-amino-5-methylbenzoxazole under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product from impurities.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-2-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENOL can be compared with other similar compounds, such as:

    4-[(E)-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-5-(3-CHLOROPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL: This compound features a triazole ring and a chlorophenyl group, offering different chemical and biological properties.

    4-(BENZYLOXY)PHENOL: A simpler compound with a benzyloxy group attached to a phenol ring, used in various chemical syntheses.

Properties

Molecular Formula

C28H22N2O3

Molecular Weight

434.5 g/mol

IUPAC Name

2-(5-methyl-1,3-benzoxazol-2-yl)-4-[(4-phenylmethoxyphenyl)methylideneamino]phenol

InChI

InChI=1S/C28H22N2O3/c1-19-7-14-27-25(15-19)30-28(33-27)24-16-22(10-13-26(24)31)29-17-20-8-11-23(12-9-20)32-18-21-5-3-2-4-6-21/h2-17,31H,18H2,1H3

InChI Key

PQDNFSRPUPGFFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=CC=C(C=C4)OCC5=CC=CC=C5)O

Origin of Product

United States

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